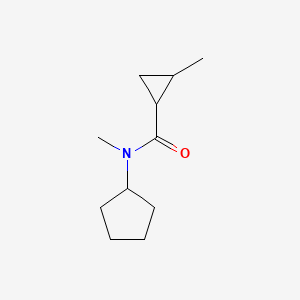
N-cyclopentyl-N,2-dimethylcyclopropane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopentyl-N,2-dimethylcyclopropane-1-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the degradation of GABA in the brain. GABA is the main inhibitory neurotransmitter in the central nervous system, and its dysfunction has been linked to a variety of neurological disorders, including epilepsy, anxiety, and depression. CPP-115 has shown promise as a potential therapeutic agent for these conditions, as well as for substance abuse disorders and certain types of cancer.
作用机制
N-cyclopentyl-N,2-dimethylcyclopropane-1-carboxamide works by inhibiting GABA aminotransferase, the enzyme responsible for the degradation of GABA in the brain. By blocking this enzyme, N-cyclopentyl-N,2-dimethylcyclopropane-1-carboxamide increases the levels of GABA in the brain, leading to increased inhibitory neurotransmission and a reduction in neuronal excitability. This mechanism of action is similar to that of existing antiepileptic drugs, such as valproic acid and vigabatrin.
Biochemical and Physiological Effects:
N-cyclopentyl-N,2-dimethylcyclopropane-1-carboxamide has been shown to increase GABA levels in the brain, leading to increased inhibitory neurotransmission and a reduction in neuronal excitability. This has been associated with a reduction in seizure activity, anxiety-like behavior, and depressive symptoms in preclinical models. N-cyclopentyl-N,2-dimethylcyclopropane-1-carboxamide has also been shown to reduce drug-seeking behavior in animal models of substance abuse.
实验室实验的优点和局限性
N-cyclopentyl-N,2-dimethylcyclopropane-1-carboxamide has several advantages for use in laboratory experiments, including its high potency and selectivity for GABA aminotransferase, its ability to increase GABA levels in the brain, and its similarity to existing antiepileptic drugs. However, N-cyclopentyl-N,2-dimethylcyclopropane-1-carboxamide has some limitations, including its relatively short half-life and the need for frequent dosing in preclinical studies.
未来方向
There are several potential future directions for research on N-cyclopentyl-N,2-dimethylcyclopropane-1-carboxamide. One area of interest is the development of more potent and selective GABA aminotransferase inhibitors, which could lead to improved therapeutic outcomes for neurological disorders. Another area of interest is the use of N-cyclopentyl-N,2-dimethylcyclopropane-1-carboxamide in combination with other drugs, such as benzodiazepines, to enhance its therapeutic effects. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of N-cyclopentyl-N,2-dimethylcyclopropane-1-carboxamide in humans, particularly for the treatment of epilepsy, anxiety, and substance abuse disorders.
合成方法
The synthesis of N-cyclopentyl-N,2-dimethylcyclopropane-1-carboxamide involves the reaction of cyclopentylmagnesium bromide with 2,2-dimethylcyclopropanecarboxylic acid chloride, followed by the addition of ammonia to form the carboxamide. This method has been optimized for high yield and purity, and has been used to produce N-cyclopentyl-N,2-dimethylcyclopropane-1-carboxamide on a large scale for preclinical and clinical studies.
科学研究应用
N-cyclopentyl-N,2-dimethylcyclopropane-1-carboxamide has been extensively studied in preclinical models of neurological disorders, including epilepsy, anxiety, and depression. In these studies, N-cyclopentyl-N,2-dimethylcyclopropane-1-carboxamide has been shown to increase GABA levels in the brain, leading to a reduction in seizure activity, anxiety-like behavior, and depressive symptoms. N-cyclopentyl-N,2-dimethylcyclopropane-1-carboxamide has also been shown to reduce drug-seeking behavior in animal models of substance abuse, suggesting a potential role in the treatment of addiction.
属性
IUPAC Name |
N-cyclopentyl-N,2-dimethylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c1-8-7-10(8)11(13)12(2)9-5-3-4-6-9/h8-10H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVXQPZOCJDSQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)N(C)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2,2-dimethylpropan-1-one](/img/structure/B7493030.png)
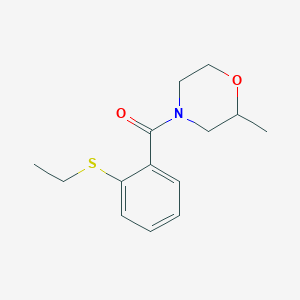
![2-Bicyclo[2.2.1]hept-5-enyl-[2-(4-fluorophenyl)pyrrolidin-1-yl]methanone](/img/structure/B7493049.png)

![1-[2-Oxo-2-(2-phenylpyrrolidin-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B7493055.png)
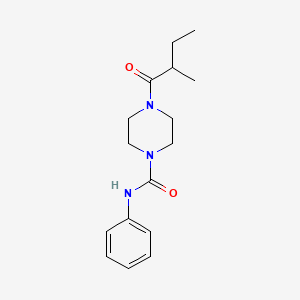
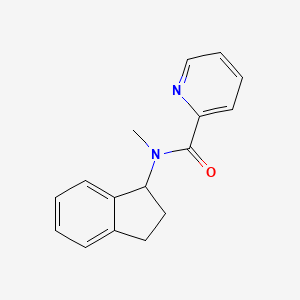
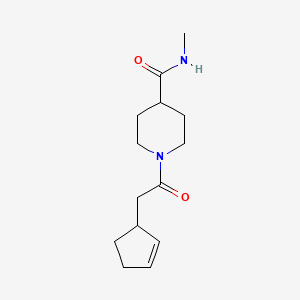
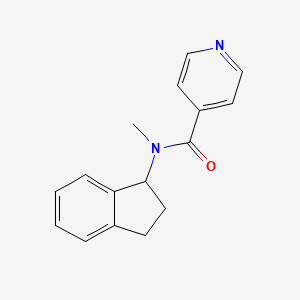

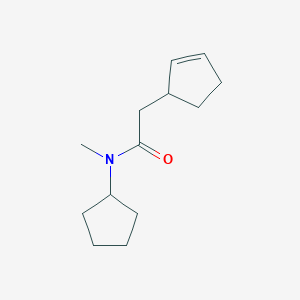
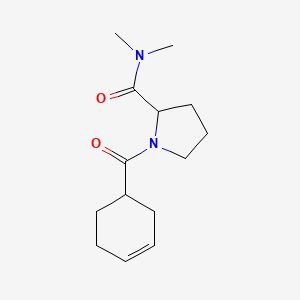
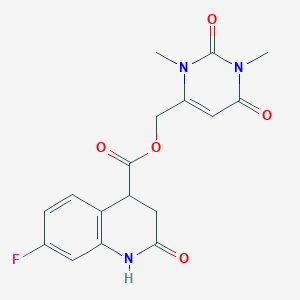
![1-[4-(Cyclohex-3-ene-1-carbonyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7493146.png)